TB500

Overview

Description

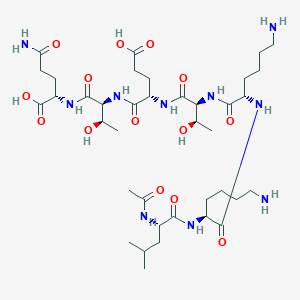

TB500, a synthetic peptide derived from the active region of Thymosin Beta-4 (TB4), consists of 17 amino acids and mimics the actin-binding domain of TB4 . It is renowned for its regenerative properties, including promoting tissue repair, angiogenesis (blood vessel formation), and anti-inflammatory effects . Preclinical studies highlight its efficacy in accelerating wound healing, muscle recovery, and neuroprotection, with applications in cardiac repair, traumatic brain injury (TBI), and joint health . This compound also enhances flexibility, reduces muscle fatigue, and may support immune modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: TB500 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Activation: The carboxyl group of the amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain, which is anchored to a solid resin.

Deprotection: The protecting group on the amino group of the newly added amino acid is removed, allowing the next amino acid to be added.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, this compound is produced using automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and yield. The synthesized peptide is then subjected to rigorous quality control measures, including mass spectrometry and amino acid analysis, to ensure purity and consistency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at methionine residues, which can affect its stability and activity.

Reduction: Reduction reactions can be used to reverse oxidation and restore the peptide’s functionality.

Substitution: Amino acid substitution can be employed to modify the peptide’s properties, such as increasing its stability or enhancing its binding affinity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2) and performic acid are commonly used to oxidize methionine residues.

Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce oxidized methionine residues.

Substitution Reagents: Amino acid derivatives and coupling reagents like DCC and BOP are used for amino acid substitution.

Major Products:

Oxidized this compound: Formed when methionine residues are oxidized.

Reduced this compound: Formed when oxidized methionine residues are reduced back to their original state.

Modified this compound: Formed when amino acid substitutions are introduced to alter the peptide’s properties

Scientific Research Applications

Background on TB500

This compound is known for its role in promoting tissue repair and regeneration. It is believed to enhance muscle growth, accelerate wound healing, and reduce inflammation. The active sequence of this compound is Ac-LKKTETQ, which is a fragment of thymosin beta-4. This peptide has been investigated for its biological effects on various tissues, including muscles, heart, and nervous system.

Wound Healing and Tissue Regeneration

This compound has shown significant promise in enhancing wound healing through mechanisms such as:

- Angiogenesis : The formation of new blood vessels, which is critical for supplying nutrients to healing tissues.

- Cell Migration : Facilitates the movement of cells to the wound site.

- Collagen Remodeling : Aids in the proper arrangement of collagen fibers, essential for tissue strength.

Case Study : A study involving rat models demonstrated that this compound treatment led to a reduction in wound size and improved healing rates compared to control groups. The peptide was found to enhance fibroblast activity, which is vital for tissue repair .

Cardiovascular Applications

Research indicates that this compound may play a role in cardiac repair following myocardial infarction (heart attack). Its ability to promote angiogenesis and protect cardiac cells from apoptosis (cell death) positions it as a potential therapeutic agent.

Findings :

- In mouse models of heart injury, this compound facilitated capillary tube formation and improved cardiac function post-injury .

- Studies suggest that this compound can help regenerate damaged heart muscle tissue by enhancing cell survival and proliferation .

Neurological Restoration

This compound's neuroprotective properties have been explored in the context of brain injuries and neurodegenerative diseases. It has been shown to:

- Promote neuronal survival.

- Enhance neurogenesis (the formation of new neurons).

Case Study : In experiments with traumatic brain injury models, this compound administration resulted in reduced lesion volume and improved functional recovery .

Data Tables

Potential Risks and Considerations

Despite its promising applications, this compound is not without risks. Anecdotal evidence suggests potential side effects that could outweigh its benefits. Concerns include:

Mechanism of Action

TB500 exerts its effects through several mechanisms:

Actin Regulation: this compound upregulates the cell-building protein actin, which is crucial for cell structure and movement. .

Angiogenesis: this compound promotes angiogenesis by stimulating the formation of new blood vessels. .

Stem Cell Mobilization: this compound enhances the mobilization and recruitment of stem cells to sites of injury, facilitating tissue repair and regeneration

Anti-Inflammatory Effects: this compound modulates the activity of inflammatory cytokines, reducing inflammation and promoting the resolution of inflammatory responses

Comparison with Similar Compounds

TB500 vs. BPC-157

- Origin and Mechanism :

- Applications :

- BPC-157: High safety profile in animal models with minimal side effects (e.g., mild gastrointestinal discomfort) .

This compound vs. GHK-Cu

- Origin and Mechanism :

- Applications :

- Synergy : Combined use of this compound and GHK-Cu amplifies tissue repair and skin elasticity, though human trials are lacking .

This compound vs. Thymosin Beta-4 (TB4)

- Structure: this compound is a truncated version (17 amino acids) of full-length TB4 (43 amino acids) .

- Function: Both regulate actin, but TB4 has broader immunomodulatory roles, while this compound is optimized for targeted tissue repair .

- Clinical Use : TB4 is studied in human trials for ulcers and corneal injuries, whereas this compound remains primarily experimental .

Data Table: Comparative Analysis of this compound and Similar Peptides

Key Research Findings and Controversies

- This compound in Regenerative Medicine :

- Contradictory Evidence: Some studies suggest this compound may promote cancer cell growth, while others highlight its role in reducing fibrosis .

- Legal and Ethical Considerations :

- This compound is banned in sports but legal for research .

Biological Activity

TB500, a synthetic peptide derived from Thymosin Beta-4 (Tβ4), has garnered significant attention for its biological activities, particularly in tissue repair, muscle growth, and potential neuroprotective effects. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various tissues, and relevant research findings.

Overview of this compound

This compound is characterized by its sequence Ac-LKKTETQ, which is the N-terminal acetylated fragment of Tβ4. Tβ4 plays a crucial role in various physiological processes, including cell migration, angiogenesis, and wound healing. This compound has been investigated for its therapeutic potential in both human and veterinary medicine, particularly in sports and recovery contexts.

- Cell Migration and Survival : this compound facilitates the movement and survival of cells crucial for tissue repair. It enhances fibroblast migration, which is essential for wound healing .

- Angiogenesis : The peptide promotes the formation of new blood vessels, improving blood flow to injured areas and aiding in nutrient delivery .

- Anti-inflammatory Effects : this compound exhibits anti-apoptotic properties that help mitigate inflammation and cell death following injuries .

- Stem Cell Differentiation : It encourages the differentiation of stem and progenitor cells into specialized cell types, which may enhance tissue regeneration .

- Wound Healing : this compound has been shown to accelerate wound healing processes through its regenerative capabilities .

In Vitro Studies

A study utilizing human liver microsomes and plasma demonstrated that this compound undergoes metabolism similar to that observed in equine models. The primary metabolic pathway involved C-terminal cleavage while preserving the N-terminus through acetylation . Further analysis identified several metabolites with significant biological activity:

| Metabolite | Detection Limit (pg/mL) | Biological Activity |

|---|---|---|

| TB-500 M(1-2) | 500 | Moderate wound healing |

| TB-500 M(1-3) | 100 | Low cytotoxicity |

| TB-500 M(1-5) | 50 | Significant wound healing activity |

The metabolite Ac-LKKTE showed notable wound healing efficacy compared to the parent compound, indicating that some therapeutic effects may arise from its metabolites rather than this compound itself .

Case Studies

Recent investigations have explored the use of this compound in treating traumatic brain injury (TBI). In animal models, delayed administration of this compound (24 hours post-injury) resulted in improved spatial learning and sensorimotor recovery without affecting lesion volume. This suggests that this compound can be effective even when administered outside the traditional therapeutic window .

Clinical Applications

This compound's applications extend beyond sports medicine into potential treatments for various conditions:

- Traumatic Brain Injury (TBI) : Its neuroprotective properties make it a candidate for TBI treatment by promoting recovery and reducing inflammation .

- Cardiac Repair : Research indicates that this compound may enhance cardiomyocyte survival during ischemic events, presenting possibilities for cardiac rehabilitation therapies .

- Wound Healing : Its ability to accelerate healing processes positions this compound as a valuable agent in postoperative care and chronic wound management .

Regulatory Considerations

Despite its promising applications, this compound remains a substance of concern in sports due to its performance-enhancing capabilities. Efforts are ongoing to develop reliable detection methods for doping control in competitive sports settings .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of TB500 (Thymosin Beta-4) in tissue repair and regeneration?

this compound promotes tissue repair by binding to actin, a cytoskeletal protein critical for cell motility and structural integrity. This interaction inhibits actin polymerization, enhancing endothelial cell migration, angiogenesis, and stem cell recruitment to injury sites . Preclinical studies in rats demonstrate accelerated wound closure (40% faster than controls) and collagen deposition via upregulation of matrix metalloproteinases (MMPs) . Key methodological approaches for studying this mechanism include:

- In vitro actin polymerization assays to quantify this compound’s inhibitory effects.

- Immunofluorescence imaging to track stem cell migration in wound models.

- RT-PCR analysis of angiogenic markers (e.g., VEGF, HIF-1α) in treated tissues.

Q. What is the optimal dosing protocol for this compound in preclinical models?

Dosing varies by injury type and model organism. For musculoskeletal injuries in rodents:

- Loading phase : 5–10 mg/kg administered subcutaneously twice weekly for 2 weeks.

- Maintenance phase : 2.5 mg/kg weekly for 4–6 weeks . Methodological considerations include:

- Pharmacokinetic profiling to assess half-life (this compound’s half-life is ~48 hours in rodents).

- Dose-response studies to balance efficacy with side effects (e.g., transient inflammation at >15 mg/kg) .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound’s anti-inflammatory effects across studies?

Discrepancies arise from variability in experimental design, such as:

- Injury models : Acute vs. chronic inflammation (e.g., this compound reduces IL-6 in tendonitis but shows minimal effect in osteoarthritis) .

- Administration routes : Subcutaneous vs. intra-articular delivery alters bioavailability . Methodological solutions :

- Meta-analysis of existing datasets to identify confounding variables (e.g., species-specific responses).

- Controlled in vivo studies with standardized inflammation markers (e.g., CRP, TNF-α).

Q. What experimental designs are recommended for evaluating this compound’s role in cardiac tissue repair?

Preclinical studies in myocardial infarction models suggest:

- Induction of ischemia-reperfusion injury followed by this compound administration (2.5 mg/kg/day for 14 days).

- Outcome metrics : Ejection fraction improvement (15–20% in murine models), infarct size reduction (30–35%), and capillary density quantification . Critical controls :

- Sham-operated cohorts to isolate this compound-specific effects.

- Co-administration with angiogenesis inhibitors (e.g., Bevacizumab) to validate mechanism .

Q. Data Contradictions and Analytical Challenges

Q. Why do some studies report negligible muscle growth with this compound despite its regenerative properties?

Divergent outcomes may stem from:

- Model limitations : Healthy vs. injured muscle (this compound primarily accelerates repair rather than hypertrophy) .

- Dosing timing : Administration post-injury vs. preemptive use. Analytical strategies :

- Longitudinal histopathology to compare myofiber cross-sectional area.

- Transcriptomic profiling of satellite cell activation markers (e.g., Pax7, MyoD) .

Q. How can researchers reconcile this compound’s pro-angiogenic effects with potential tumorigenicity concerns?

While this compound enhances angiogenesis in wound healing, its role in tumor vascularization remains debated. Mitigation approaches :

- Xenograft models to assess this compound’s impact on tumor growth (e.g., murine melanoma studies show no significant proliferation at therapeutic doses) .

- Pathway-specific inhibitors (e.g., mTOR inhibitors) to dissect this compound’s angiogenic signaling .

Q. Methodological Guidelines

Q. What are best practices for reconstituting this compound for in vivo studies?

- Reconstitution protocol :

- Use bacteriostatic water (pH 7.4) at 2–4°C.

- Avoid vortexing; gently swirl to prevent peptide degradation.

Q. How should researchers validate this compound’s purity and stability?

Properties

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68N10O14/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62)/t20-,21-,23+,24+,25+,26+,27+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKDNDYYIZUVCZ-ZQNQAVPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68N10O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885340-08-9 | |

| Record name | TB-500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885340089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.